

# PDMAT Property and Application Overview

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## Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

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**PDMAT** is a solid, organometallic precursor essential for creating thin films of tantalum nitride (TaN) and tantalum pentoxide (Ta<sub>2</sub>O<sub>5</sub>) [1]. Its main application is depositing **copper diffusion barrier layers** in advanced semiconductor interconnect structures, preventing copper atom migration into silicon substrates which degrades device performance [2] [3].

The table below summarizes PDMAT's key physical properties critical for vapor deposition processes [1]:

Property	Value / Description
Chemical Formula	Ta(NMe <sub>2</sub> ) <sub>5</sub> or Ta[N(CH <sub>3</sub> ) <sub>2</sub> ] <sub>5</sub> [1]
Formula Weight	401.35 g/mol [1]
Form	Pale yellow, microcrystalline solid [1] [3]
Melting Point	150-180°C (decomposes) [1]
Vapor Pressure	Log <sub>10</sub> P(mmHg) = 11.30 - 4125/T(K) [1]

## Precursor Handling and Vapor Delivery

Proper handling is critical due to PDMAT's extreme sensitivity.

- **Purity Requirements:** For robust barrier performance at sub-22nm nodes, ultra-high purity (>99.99995%) PDMAT is required. Key impurities to minimize are **chloride (<10 ppm)**, **lithium**, and **oxygen-containing species** (tantalum oxo-amide compounds) which increase film resistivity [3].
- **Handling Protocol:** All handling must occur in an **inert atmosphere** (e.g., nitrogen, argon glovebox) to prevent exposure to air and moisture, which cause decomposition and generate particulates [3].
- **Vapor Draw Delivery:** Solid PDMAT is typically loaded into a heated canister. A carrier gas (e.g., N<sub>2</sub>, Ar) flows through, saturating with precursor vapor [4] [5]. Key delivery parameters include:
  - **Canister Temperature:** Must be optimized for sufficient vapor pressure while avoiding thermal decomposition (common range: 60-90°C) [5] [1].
  - **Carrier Gas Flow Rate:** Higher flows can reduce source efficiency (mass of precursor delivered per injection) by preventing full gas saturation [5].
  - **Injection Time:** Pulses longer than ~1 second can lead to decreasing source efficiency for subsequent pulses [5].

## Deposition Protocols

PDMAT can be used with different deposition techniques. Below are generalized protocols for Thermal ALD and Ion-Beam-Enhanced CVD.

### Protocol 1: Thermal ALD of TaN using PDMAT and Ammonia

This protocol deposits a conformal TaN diffusion barrier [2] [3].

- **Objective:** To deposit a thin, conformal TaN film as a copper diffusion barrier.
- **Materials:**
  - **Precursor:** PDMAT, solid source in a vapor draw vessel [5].
  - **Reactant:** Anhydrous Ammonia (NH<sub>3</sub>) [2] [3].
  - **Carrier/Purge Gas:** High-purity Nitrogen or Argon [4].
  - **Substrate:** Silicon wafer with patterned dielectric (e.g., SiO<sub>2</sub> or low-k material).
- **Equipment Setup:** A standard thermal ALD reactor equipped with a heated precursor canister and gas panel for precise pulse control.
- **Deposition Parameters:**
  - **Substrate Temperature:** 200 - 275°C [2] [3]
  - **PDMAT Canister Temperature:** 70 - 90°C [5] [1]
  - **Reactor Pressure:** 0.1 - 2.0 Torr
- **ALD Cycle Sequence:**

- **PDMAT Pulse:** 0.5 - 2.0 seconds. Introduces precursor vapor to the substrate surface for self-limiting adsorption.
- **First Purge Pulse:** 5 - 20 seconds. Inert gas flow removes unreacted precursor and by-products.
- **NH<sub>3</sub> Pulse:** 0.5 - 5.0 seconds. Reacts with the adsorbed precursor layer.
- **Second Purge Pulse:** 5 - 20 seconds. Clears the reactor of reaction by-products and excess NH<sub>3</sub>.
- **Repeat:** Cycle repeated 50-200 times to achieve desired film thickness (~5-20 nm).

The following diagram illustrates this cyclic process:



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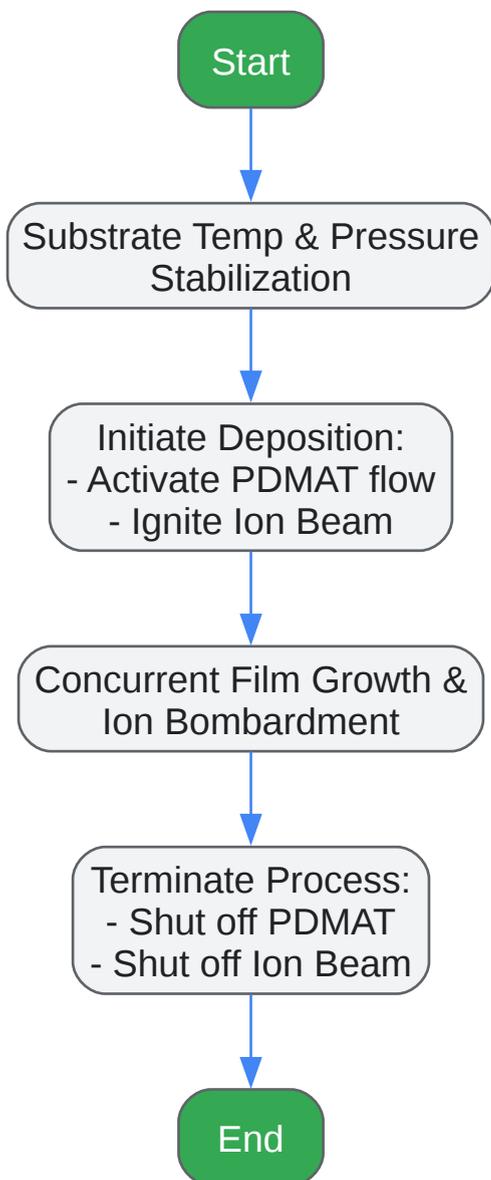
## Protocol 2: Ion-Beam-Enhanced CVD of TaN using PDMAT

This technique uses ion bombardment during deposition to enhance film properties like density and resistivity [2].

- **Objective:** To deposit a low-resistivity, high-density TaN film at low temperatures.
- **Materials:**
  - **Precursor:** PDMAT.
  - **Process Gases:** Argon (Ar) or Nitrogen (N<sub>2</sub>) for ion beam generation; optional N<sub>2</sub> carrier gas.
- **Equipment Setup:** CVD system integrated with an ion beam source. A floating grid isolates the plasma generation region from the deposition chamber to maintain precursor integrity and conformality [2].
- **Deposition Parameters:**
  - **Substrate Temperature:** 200 - 400°C [2].
  - **Ion Beam Source:** RF power (e.g., 50 W) to generate plasma [2].
  - **Accelerating Grid Bias:** Negatively biased (e.g., -500 V) to extract and accelerate ions toward the growing film [2].
  - **Process Pressure:** Typically in the milliTorr range.
- **Deposition Workflow:**
  - **Stabilization:** Stabilize substrate temperature and process pressure.

- **Precursor & Ion Flux:** Initiate flow of PDMAT vapor and simultaneously activate the ion beam source.
- **Film Growth:** The growing film surface is continuously bombarded by energetic Ar<sup>+</sup> or N<sup>+</sup> ions during deposition.
- **Process Termination:** Shut off precursor flow and ion beam after target thickness is achieved.

The workflow for this single-step process is as follows:



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## Film Characterization and Performance Data

The properties of PDMAT-derived TaN films vary significantly with the deposition method and parameters.

Deposition Method	Substrate Temperature	Film Resistivity ( $\mu\Omega\cdot\text{cm}$ )	Film Density ( $\text{g}/\text{cm}^3$ )	Key Impurities
Thermal ALD (with $\text{NH}_3$ ) [2]	$\sim 275^\circ\text{C}$	$\sim 2,000$	$\sim 11.6$	Carbon ( $\sim 20$ at.%)
Ion-Beam CVD ( $\text{Ar}^+$ ) [2]	$< 400^\circ\text{C}$	$\sim 600$	$\sim 8.26$	Lower Carbon
Thermal CVD (PDEAT) [2]	$400^\circ\text{C}$	$> 6,000$	5.85	High Carbon ( $\sim 20$ at.%)

- **Barrier Performance:** A key metric is the effectiveness of the TaN film in preventing copper diffusion. Studies show that ion-beam-enhanced films with higher density and lower resistivity can function as effective barriers at higher annealing temperatures [2]. For example, a 25 nm thick TaN barrier can prevent Cu diffusion after annealing at **800°C for 30 minutes** [2].

## Critical Challenges and Troubleshooting

- **Precursor Decomposition:** PDMAT can thermally decompose at elevated temperatures, leading to particle generation and non-uniform deposition. **Solution:** Carefully optimize canister and delivery line temperatures; use crystalline PDMAT for more consistent vaporization [3].
- **High Film Resistivity:** Thermally deposited films often have high carbon content and thus high resistivity. **Solution:** Use a reactive co-reactant like  $\text{NH}_3$  or employ energy enhancement methods like ion beams or plasma to dissociate impurities [2].
- **Impurity Incorporation:** Oxygen contamination drastically increases film resistivity. **Solution:** Ensure ultra-high purity precursor and leak-tight deposition system with low base pressure and high-purity process gases [3].

## Future Outlook

The market for ALD/CVD precursors like PDMAT remains strong, driven by continuous semiconductor scaling [6]. Future development focuses on overcoming integration challenges at sub-10nm nodes, requiring even lower impurity levels and more stable delivery systems for PDMAT [3].

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## References

1. PDMAT Precursor (Pentakis(dimethylamino)tantalum) [merckgroup.com]
2. The effect of ion beam bombardment on the properties ... [sciencedirect.com]
3. HVM production and challenges of UHP PDMAT for ALD-TaN [sst.semiconductor-digest.com]
4. Method and apparatus of generating PDMAT precursor [patents.google.com]
5. Characterization of vapor draw vessel performance for... | NIST [nist.gov]
6. Global Market Remains Strong for ALD & CVD Precursors ... [techcet.com]

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